molecular formula C10H7N3O3S B14368819 4-Azidonaphthalene-1-sulfonic acid CAS No. 93673-76-8

4-Azidonaphthalene-1-sulfonic acid

Cat. No.: B14368819
CAS No.: 93673-76-8
M. Wt: 249.25 g/mol
InChI Key: GRTYJQZJVVTEQU-UHFFFAOYSA-N
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Description

4-Azidonaphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an azido group (-N₃) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidonaphthalene-1-sulfonic acid typically involves the introduction of the azido group to a naphthalene derivative. One common method is the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by substitution with sodium azide. The reaction conditions generally include:

    Diazotization: The 4-aminonaphthalene-1-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide in a polar solvent such as water or acetonitrile to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Azidonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

4-Azidonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as photoresists and polymers.

Mechanism of Action

The mechanism of action of 4-Azidonaphthalene-1-sulfonic acid is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in click chemistry for labeling and modifying biomolecules without interfering with biological processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    4-Aminonaphthalene-1-sulfonic acid: Precursor in the synthesis of 4-Azidonaphthalene-1-sulfonic acid.

    Naphthalene-1-sulfonic acid: Lacks the azido group but shares the sulfonic acid functionality.

    4-Nitronaphthalene-1-sulfonic acid: Contains a nitro group instead of an azido group.

Uniqueness

This compound is unique due to the presence of both the azido and sulfonic acid groups. The azido group provides high reactivity for cycloaddition reactions, while the sulfonic acid group enhances solubility and stability in aqueous solutions. This combination of properties makes it particularly valuable in applications requiring bioorthogonal chemistry and water solubility.

Properties

CAS No.

93673-76-8

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

4-azidonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7N3O3S/c11-13-12-9-5-6-10(17(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,14,15,16)

InChI Key

GRTYJQZJVVTEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=[N+]=[N-]

Origin of Product

United States

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